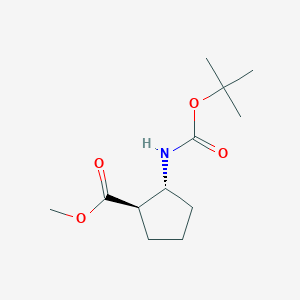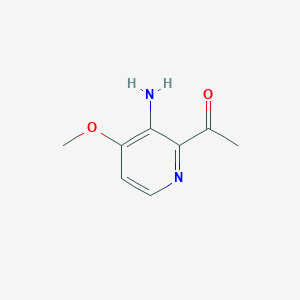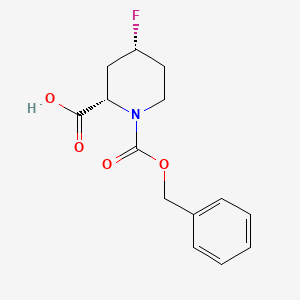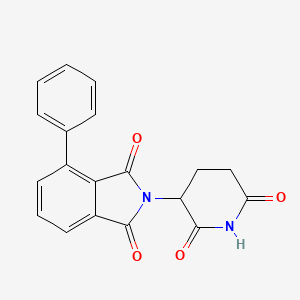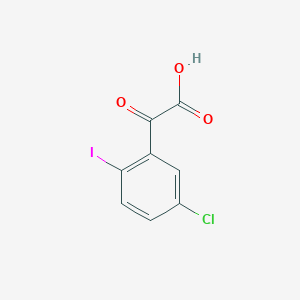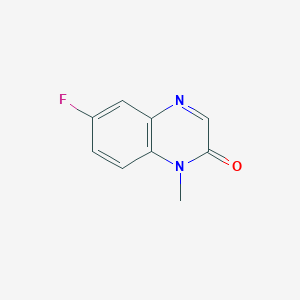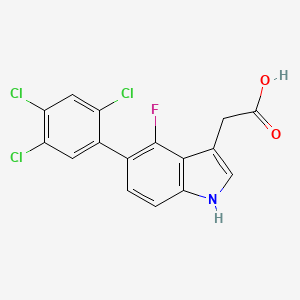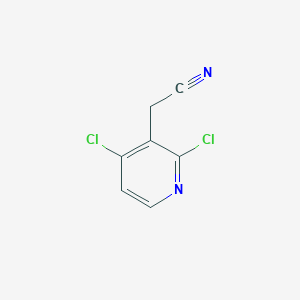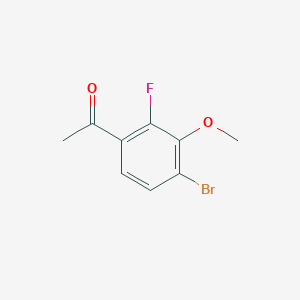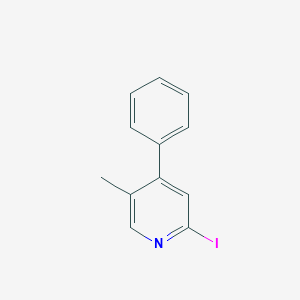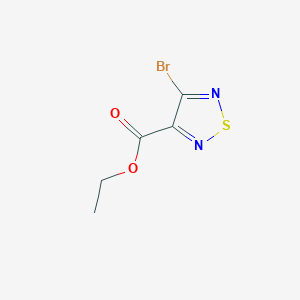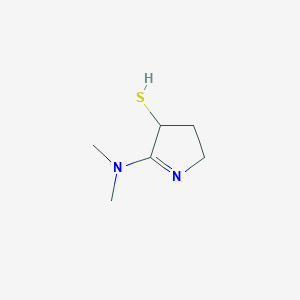![molecular formula C7H8N4 B15247516 Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrazin-3-ylmethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. For example, the cycloaddition of pyridine N-imine with alkynes followed by condensation with hydrazine can provide access to pyrazolo[1,5-a]pyrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The specific conditions and reagents used in industrial production can vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups .
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-a]pyrazin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring system but with a pyrimidine ring instead of pyrazine.
Pyrazolo[3,4-b]pyridine: Another fused ring system with different substitution patterns and biological activities
Uniqueness
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine is unique due to its specific ring fusion and the presence of an amine group, which can significantly influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
pyrazolo[1,5-a]pyrazin-3-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H,3,8H2 |
Clé InChI |
QITMMEDOQIRQFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(C=N2)CN)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


